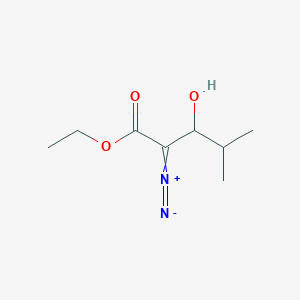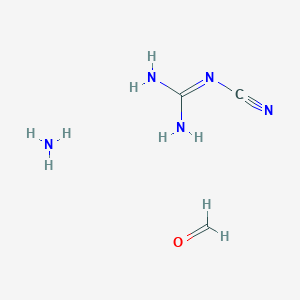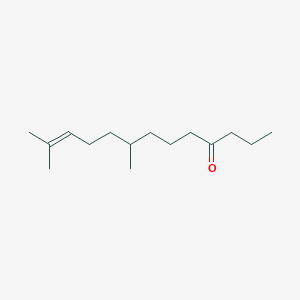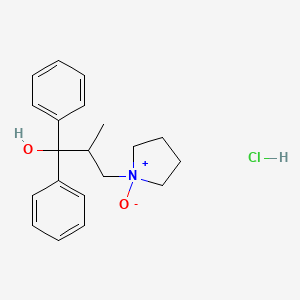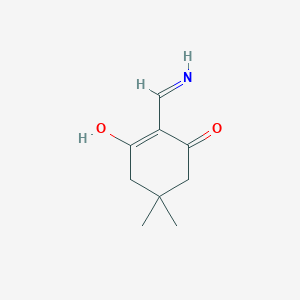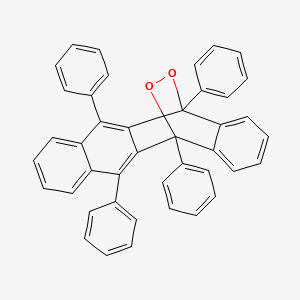
5,12-Dihydro-5,6,11,12-tetraphenyl-5,12-epidioxynaphthacene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,12-Dihydro-5,6,11,12-tetraphenyl-5,12-epidioxynaphthacene is a complex organic compound with the molecular formula C42H28O2. This compound is known for its unique structural properties and is often studied in the context of organic electronics and chemiluminescence research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,12-Dihydro-5,6,11,12-tetraphenyl-5,12-epidioxynaphthacene typically involves the reaction of rubrene (5,6,11,12-tetraphenylnaphthacene) with oxygen. One common method includes the use of bromine in dry dichloromethane at room temperature, which produces 5,12-dibromo-5,12-dihydro-5,6,11,12-tetraphenylnaphthacene. This intermediate can then be further reacted to form the desired compound .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
5,12-Dihydro-5,6,11,12-tetraphenyl-5,12-epidioxynaphthacene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, rubrene.
Substitution: Halogenation and other substitution reactions can modify the phenyl groups attached to the naphthacene core.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Halogens like bromine or chlorine in the presence of a catalyst.
Major Products
The major products of these reactions include various oxidized and reduced forms of the compound, as well as substituted derivatives depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
5,12-Dihydro-5,6,11,12-tetraphenyl-5,12-epidioxynaphthacene has several scientific research applications:
Organic Electronics: Used as an organic semiconductor in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Chemiluminescence Research: Studied for its ability to emit light upon chemical reaction, making it useful in various sensing and imaging applications.
Optoelectronics: Employed in the development of optoelectronic devices due to its excellent photoluminescent properties.
Mécanisme D'action
The mechanism by which 5,12-Dihydro-5,6,11,12-tetraphenyl-5,12-epidioxynaphthacene exerts its effects is primarily through its interaction with light and electrons. In chemiluminescence, the compound undergoes a series of electron transfers and energy releases, resulting in the emission of light. The molecular targets and pathways involved include the excitation of electrons within the compound’s molecular structure, leading to photon emission .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6,11,12-Tetraphenylnaphthacene (Rubrene): A closely related compound used in similar applications, known for its high photoluminescence quantum yield.
5,12-Dibromo-5,12-dihydro-5,6,11,12-tetraphenylnaphthacene: An intermediate in the synthesis of the target compound.
Uniqueness
5,12-Dihydro-5,6,11,12-tetraphenyl-5,12-epidioxynaphthacene is unique due to its specific structural configuration, which imparts distinct photoluminescent and chemiluminescent properties. This makes it particularly valuable in advanced research applications in organic electronics and optoelectronics .
Propriétés
Numéro CAS |
32287-37-9 |
|---|---|
Formule moléculaire |
C42H28O2 |
Poids moléculaire |
564.7 g/mol |
Nom IUPAC |
1,3,10,12-tetraphenyl-19,20-dioxapentacyclo[10.6.2.02,11.04,9.013,18]icosa-2,4,6,8,10,13,15,17-octaene |
InChI |
InChI=1S/C42H28O2/c1-5-17-29(18-6-1)37-33-25-13-14-26-34(33)38(30-19-7-2-8-20-30)40-39(37)41(31-21-9-3-10-22-31)35-27-15-16-28-36(35)42(40,44-43-41)32-23-11-4-12-24-32/h1-28H |
Clé InChI |
AQMPDRUEYIQQCY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C(=C(C4=CC=CC=C42)C5=CC=CC=C5)C6(C7=CC=CC=C7C3(OO6)C8=CC=CC=C8)C9=CC=CC=C9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Phenyl-1H-pyrrolo[3,4-b]quinoxaline-1,3(2H)-dione](/img/structure/B14681854.png)
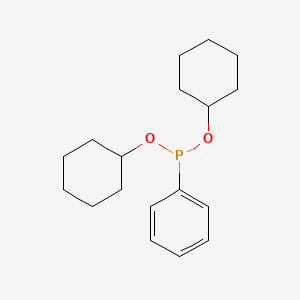

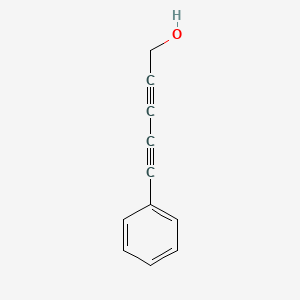
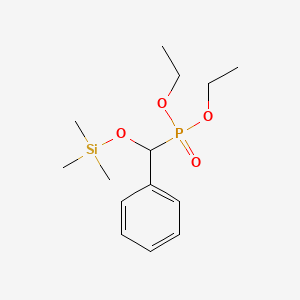
![Diphenyl{2-[(phenylamino)methyl]phenyl}methanol](/img/structure/B14681886.png)

